molecular formula C11H15NO2 B177375 3-(4-Morpholinylmethyl)phenol CAS No. 87476-73-1

3-(4-Morpholinylmethyl)phenol

Cat. No. B177375
Key on ui cas rn: 87476-73-1
M. Wt: 193.24 g/mol
InChI Key: WBHXWMIFIZMHKS-UHFFFAOYSA-N
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Patent
US04514408

Procedure details

To a solution of 0.2 mol of 3-hydroxybenzaldehyde in 100 ml of methanol, is added, at about 20° C., a solution of 0.4 mol of morpholine in 40 ml of methanol. To the mixture thus obtained is added portionwise, under stirring at the temperature of 20°-25° C. within about 90 minutes, 0.2 mol of sodium borohydride, then the reaction mixture is stirred 3 hours at room temperature and the solvent is evaporated under reduced pressure to dryness. The residue is taken up with ice and acidified with hydrochloric acid, the acid solution is washed twice with 40 ml of ethyl acetate and concentrated ammonium hydroxide is added thereto up to clearly basic reaction. The mixture is extracted 4 times with 80 ml of ethyl acetate and the solvent is evaporated off. The product thus obtained melts at 113°-116° C. Yield: 67%.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.4 mol
Type
reactant
Reaction Step Two
Quantity
0.2 mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=O.[NH:10]1[CH2:15][CH2:14][O:13][CH2:12][CH2:11]1.[BH4-].[Na+]>CO>[O:13]1[CH2:14][CH2:15][N:10]([CH2:5][C:4]2[CH:3]=[C:2]([OH:1])[CH:9]=[CH:8][CH:7]=2)[CH2:11][CH2:12]1 |f:2.3|

Inputs

Step One
Name
Quantity
0.2 mol
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.4 mol
Type
reactant
Smiles
N1CCOCC1
Step Three
Name
Quantity
0.2 mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
under stirring at the temperature of 20°-25° C. within about 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To the mixture thus obtained
ADDITION
Type
ADDITION
Details
is added portionwise
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated under reduced pressure to dryness
WASH
Type
WASH
Details
the acid solution is washed twice with 40 ml of ethyl acetate and concentrated ammonium hydroxide
ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
up to clearly basic reaction
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted 4 times with 80 ml of ethyl acetate
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
Smiles
O1CCN(CC1)CC=1C=C(C=CC1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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